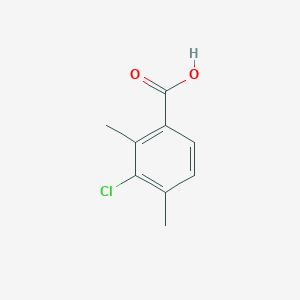

3-Chloro-2,4-dimethylbenzoic acid

Übersicht

Beschreibung

3-Chloro-2,4-dimethylbenzoic acid is a chemical compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3,(H,11,12) . This indicates that the molecule consists of a benzoic acid group with chlorine and methyl groups attached to the benzene ring .Wissenschaftliche Forschungsanwendungen

Electrochemical Surface Finishing and Energy Storage

3-Chloro-2,4-dimethylbenzoic acid may find applications in the field of electrochemical technology, particularly in electroplating and energy storage. Research on Lewis acidic haloaluminate room-temperature ionic liquids (RTILs), which are related chemically, has shown significant progress. These RTILs, including mixtures with substances like dimethylsulfone and urea, have regained attention due to new findings in electrochemical surface finishing and energy storage applications (Tsuda, Stafford, & Hussey, 2017).

Pesticide Degradation

The compound may also be relevant in studies concerning pesticide degradation and the environmental impact of pesticide use. A study on indoor pesticide degradation after application observed no significant formation or movement of degradates, including chloro derivatives, indicating a need for understanding the stability and breakdown pathways of such compounds in various environments (Starr, Gemma, Graham, & Stout, 2014).

Renal Carcinogenesis

Research into factors enhancing renal carcinogenesis used a variety of chemicals, including chloroform and dimethylnitrosamine, in conjunction with specific diets to study the induction of tubular hyperplasia and renal cell tumors. This context suggests a potential interest in exploring the carcinogenic or anticarcinogenic properties of chlorinated compounds like this compound (Hirose, Imaida, Ito, Hayashi, Ishihara, & Ito, 1981).

Herbicide Toxicity and Environmental Impact

The environmental and toxicological impact of herbicides, including studies on 2,4-D herbicide toxicity, highlights the importance of understanding the behavior and effects of chemically similar compounds like this compound. Such research can provide insights into the potential environmental risks and safety measures required for handling and usage of these chemicals (Zuanazzi, Ghisi, & Oliveira, 2020).

Safety and Hazards

3-Chloro-2,4-dimethylbenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .

Wirkmechanismus

Mode of Action

Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The presence of the chloro and methyl groups may influence the compound’s interaction with its targets, potentially altering their function or activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2,4-dimethylbenzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . Additionally, individual factors, such as a person’s age, health status, and genetic makeup, can also influence the compound’s efficacy and potential side effects.

Eigenschaften

IUPAC Name |

3-chloro-2,4-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPMPFXXNUJNOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

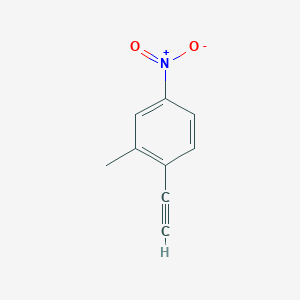

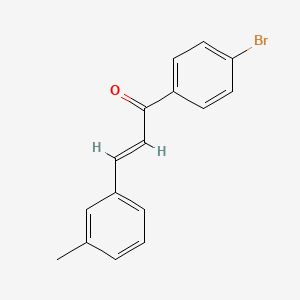

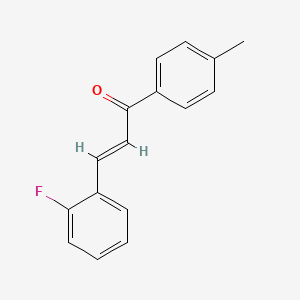

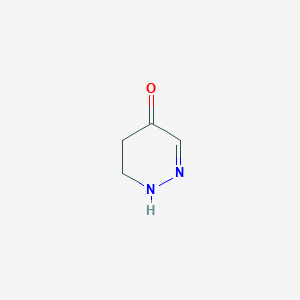

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B3107992.png)